molecular formula C20H17FN2O2S B2548490 1-[(4-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899947-65-0

1-[(4-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2548490
CAS No.: 899947-65-0
M. Wt: 368.43
InChI Key: DLNCPQDBFXYKHZ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a fluorophenyl group, and a methylsulfanylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methylsulfanyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-26-18-7-3-2-6-17(18)22-19(24)16-5-4-12-23(20(16)25)13-14-8-10-15(21)11-9-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNCPQDBFXYKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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